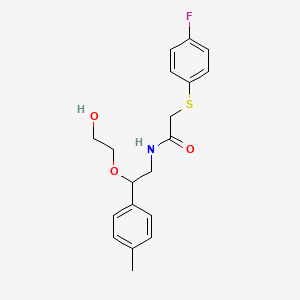

2-((4-fluorophenyl)thio)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3S/c1-14-2-4-15(5-3-14)18(24-11-10-22)12-21-19(23)13-25-17-8-6-16(20)7-9-17/h2-9,18,22H,10-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNRVKLCUSMKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)CSC2=CC=C(C=C2)F)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-fluorophenyl)thio)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This compound, with the molecular formula C19H22FNO3S, features multiple functional groups that may contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Structure and Properties

The compound's structure includes:

- Thioether linkage : The presence of a fluorophenyl thioether may influence its interaction with biological targets.

- Hydroxyethoxy group : This moiety can enhance solubility and bioavailability.

- Acetamide functionality : Known for its role in various biological activities.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities, including enzyme inhibition, anti-inflammatory effects, and potential anticancer properties.

Enzyme Inhibition

Studies have shown that compounds containing thioether groups can act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). For instance, related compounds have demonstrated Ki values indicating potent inhibition of AChE, suggesting that 2-((4-fluorophenyl)thio)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide may also possess similar inhibitory effects .

| Compound | Enzyme Target | Ki Value (nM) |

|---|---|---|

| Compound 1 | AChE | 22.13 ± 1.96 |

| Compound 2 | hCA I | 8.61 ± 0.90 |

Antitumor Activity

The thioamide derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. In vitro studies revealed that certain structural modifications significantly enhance their efficacy against tumor cells. Although specific data on this compound's antitumor activity is limited, the structural similarities suggest potential activity .

Case Studies

- Inhibition of Acetylcholinesterase : A study focusing on phenolic and heteroaryl compounds found that modifications at specific positions can lead to enhanced AChE inhibition. The compound's thioether linkage may play a critical role in this mechanism, warranting further investigation into its structure-activity relationship (SAR) .

- Antiproliferative Effects : In research assessing various thioamide derivatives, compounds similar to 2-((4-fluorophenyl)thio)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide showed promising results in inhibiting the growth of cancer cell lines like SK-Hep-1 and MDA-MB-231 .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Biological Targets : Fluorophenylthio and p-tolyl groups are recurrent in MMP inhibitors (e.g., compound 15 in ) and antimycobacterial agents (), suggesting analogous mechanisms.

- Synthetic Complexity : The ethyl chain with dual substituents (hydroxyethoxy and p-tolyl) introduces synthetic challenges compared to simpler derivatives (e.g., ’s thioxoacetamide synthesis ).

Functional and Pharmacological Comparisons

- MMP Inhibition : Compound 15 () inhibits matrix metalloproteinases (MMPs) with IC₅₀ values in the micromolar range, attributed to its fluorophenyl-piperazine and thiazole motifs . The target compound’s hydroxyethoxy group may modulate selectivity for MMP subtypes.

- Antimycobacterial Activity : Thiophene-containing acetamides () show moderate activity against Mycobacterium tuberculosis . The fluorophenylthio group in the target compound could enhance membrane penetration, analogous to these derivatives.

- Kinase Inhibition Potential: Benzimidazole-thio derivatives () are hypothesized to interfere with ATP-binding pockets in kinases due to planar aromatic systems . The target compound lacks this feature but may target other enzymatic sites via its ethyl chain flexibility.

Preparation Methods

Nucleophilic Thioether Formation

Procedure :

- React 4-fluorothiophenol (1.0 equiv) with chloroacetic acid (1.1 equiv) in ethanol under basic conditions (NaOH, 2.0 equiv) at reflux for 6–8 hours.

- Acidify the mixture with HCl (1M) to precipitate the product.

Yield : 78–85%.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces chloride from chloroacetic acid. The 4-fluorophenyl group enhances nucleophilicity due to the electron-withdrawing fluorine atom.

Alternative Route: Oxidative Coupling

Procedure :

- Treat 4-fluorothiophenol with mercaptoacetic acid in the presence of iodine (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C.

Yield : 65–72%.

Advantages :

- Avoids harsh basic conditions.

- Suitable for acid-sensitive intermediates.

Synthesis of 2-(2-Hydroxyethoxy)-2-(p-Tolyl)ethylamine

Reductive Amination Strategy

Procedure :

- Aldehyde Preparation : Oxidize p-tolylacetonitrile to p-tolylacetaldehyde using DIBAL-H at −78°C.

- Reductive Amination : React the aldehyde with 2-(2-hydroxyethoxy)ethylamine (1.2 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at pH 5–6 (acetic acid buffer).

Yield : 60–68%.

Challenges :

- Steric hindrance from the p-tolyl group may reduce reaction efficiency.

- Requires careful pH control to minimize imine hydrolysis.

Epoxide Ring-Opening Method

Procedure :

- Epoxide Synthesis : Treat p-tolyl glycidyl ether with 2-aminoethanol in THF at 60°C for 12 hours.

- Isolation : Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Yield : 55–62%.

Advantages :

- Enables introduction of both hydroxyethoxy and amine groups in one step.

Amide Bond Formation

Acid Chloride Route

Procedure :

- Activation : Convert 2-((4-fluorophenyl)thio)acetic acid to its acid chloride using thionyl chloride (3.0 equiv) in toluene at 0°C.

- Coupling : React the acid chloride with 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine (1.0 equiv) in dichloromethane and triethylamine (2.0 equiv) at −15°C.

Yield : 70–78%.

Optimization :

- Low temperatures suppress racemization and side reactions.

- Triethylamine scavenges HCl, driving the reaction forward.

Carbodiimide-Mediated Coupling

Procedure :

- Use EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in DMF to couple the acid and amine at room temperature for 24 hours.

Yield : 65–70%.

Trade-offs :

- Higher functional group tolerance but requires longer reaction times.

Reaction Optimization and Challenges

Protecting Group Strategies

Stereochemical Considerations

- The branched ethyl side chain creates a chiral center.

- Racemic Synthesis : Standard methods produce a 1:1 enantiomeric ratio.

- Enantioselective Routes : Use chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) for kinetic resolution, though yields drop to 40–50%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity using a C18 column (acetonitrile/water 70:30, 1 mL/min).

- Melting Point : 132–134°C (uncorrected).

Industrial-Scale Production Considerations

Solvent Selection

| Step | Preferred Solvent | Rationale |

|---|---|---|

| Thioether formation | Ethanol | Cost-effective, facilitates base solubility |

| Amide coupling | Dichloromethane | Low boiling point, inert to acid chlorides |

| Purification | Ethyl acetate/hexane | Optimal polarity for chromatography |

Waste Management

- Neutralize thionyl chloride residues with sodium bicarbonate before disposal.

- Recover triethylamine via distillation for reuse.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Acid chloride coupling | High efficiency, short reaction time | Sensitivity to moisture | 70–78% |

| Carbodiimide-mediated | Mild conditions | Longer duration, higher cost | 65–70% |

| Reductive amination | Single-step side chain synthesis | Lower stereocontrol | 60–68% |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound to ensure high yield and purity?

- Methodology : Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, thioether formation via nucleophilic substitution (e.g., using 4-fluorothiophenol and bromoacetamide derivatives) should be conducted under inert atmospheres to prevent oxidation. Intermediate purification via column chromatography or recrystallization is critical .

- Monitoring : Thin-layer chromatography (TLC) with 30% ethyl acetate in hexane can track reaction progress .

- Yield Optimization : Adjust stoichiometry of reactants (e.g., 1.2:1 molar ratio of thiol to electrophile) and use activating agents like DCC for amide bond formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorophenyl) and carbonyl groups (δ ~170 ppm for acetamide) .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-F stretch) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated 389.47 g/mol vs. observed 389.5 g/mol) .

Q. What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods to avoid inhalation .

- Disposal : Collect waste in sealed containers and incinerate via licensed facilities. Avoid aqueous disposal due to potential environmental persistence .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s mechanism of action?

- Target Selection : Prioritize proteins implicated in cancer (e.g., kinase inhibitors) or antimicrobial targets (e.g., bacterial enzymes). Use PDB databases to retrieve 3D structures .

- Software Tools : AutoDock Vina or Schrödinger Suite for docking simulations. Validate binding poses with MD simulations (e.g., 100 ns runs in GROMACS) .

- Data Interpretation : Analyze binding affinity (ΔG ≤ -8 kcal/mol suggests strong interactions) and hydrogen bonding with active-site residues (e.g., Lys123 in EGFR) .

Q. How can contradictory bioactivity data across assays be resolved?

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C, serum-free media). Use orthogonal assays (e.g., MTT and ATP-based viability tests) to confirm cytotoxicity .

- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .

- Computational Validation : Compare docking results with experimental IC values to identify off-target effects .

Q. What strategies enhance this compound’s bioavailability for in vivo studies?

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation at the hydroxyethoxy moiety) to improve solubility .

- Formulation : Use nanoemulsions or liposomes for controlled release. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Modifications : Replace the p-tolyl group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity. Test thioether replacement with sulfoxide for metabolic stability .

- Testing Pipeline : Screen derivatives against cancer cell lines (e.g., MCF-7, A549) and bacterial strains (e.g., S. aureus). Use logP calculations (e.g., via ChemAxon) to predict membrane permeability .

Data Contradiction Analysis

Q. Why does this compound exhibit variable IC values in kinase inhibition assays?

- Kinase Isoforms : Test against multiple isoforms (e.g., EGFR T790M vs. wild-type) to identify selectivity .

- ATP Competition : Perform assays with varying ATP concentrations (1–10 mM) to determine competitive vs. non-competitive inhibition .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.